Folipastatin

描述

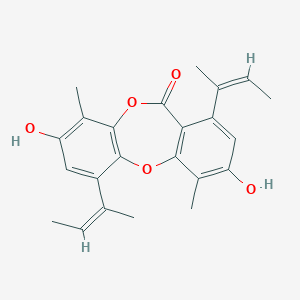

Folipastatin 是一种已知具有强效抑制磷脂酶 A2 活性的地衣素化合物。它是由真菌 Aspergillus unguis 和 Wicklowia aquatica 产生。 This compound 的分子式为 C23H24O5,摩尔质量为 380.44 g/mol .

准备方法

合成路线和反应条件: Folipastatin 通常从 Aspergillus unguis 的发酵液中分离出来。该过程包括溶剂萃取,然后进行一系列色谱技术和重结晶。 This compound 的化学结构是通过质谱方法如质子核磁共振和碳-13 核磁共振谱进行阐明的 .

工业生产方法: this compound 的工业生产涉及在受控条件下进行 Aspergillus unguis 的大规模发酵。 然后对发酵液进行处理,以使用溶剂萃取和色谱技术提取和纯化 this compound .

化学反应分析

反应类型: Folipastatin 会经历各种化学反应,包括氧化、还原和取代反应。

常用试剂和条件:

氧化: this compound 可以在酸性条件下使用高锰酸钾或三氧化铬等试剂氧化。

还原: this compound 的还原可以使用硼氢化钠或氢化铝锂等试剂进行。

取代: 涉及 this compound 的取代反应通常使用卤素或亲核试剂,在碱性或酸性条件下进行。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生 this compound 的还原形式 .

科学研究应用

Antimicrobial Properties

Folipastatin exhibits significant antimicrobial activity against various pathogenic organisms. Research has demonstrated its effectiveness against both bacterial and fungal strains.

- Bacterial Activity : this compound has shown potent activity against vancomycin-resistant Enterococcus faecium and methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies indicated minimal inhibitory concentration (MIC) values comparable to established antibiotics, making it a promising candidate for developing new antimicrobial agents .

- Fungal Activity : The compound also displays antifungal properties, with studies reporting MIC values against pathogenic yeasts such as Candida neoformans that are on par with conventional antifungal treatments like amphotericin B .

Anticancer Potential

This compound has been investigated for its cytotoxic effects on various cancer cell lines:

- Cytotoxicity Studies : In assays against human cancer cell lines, this compound demonstrated significant cytotoxicity, with IC50 values indicating strong efficacy. For instance, it showed potent activity against the A549 lung cancer cell line .

- Mechanism of Action : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, although further research is required to elucidate these mechanisms fully .

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory potential of this compound:

- Inhibition of Inflammatory Mediators : this compound has been shown to inhibit the production of pro-inflammatory cytokines in macrophage models. This suggests its potential use in treating inflammatory diseases and conditions where modulation of immune response is beneficial .

Environmental Applications

This compound's role extends into environmental science, particularly in bioremediation:

- Heavy Metal Removal : Research indicates that compounds produced by Aspergillus unguis, including this compound, can aid in the removal of heavy metals from contaminated environments. This application is crucial for developing sustainable methods to address pollution and improve soil health .

Case Study 1: Antimicrobial Efficacy

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Case Study 3: Anti-inflammatory Activity

作用机制

Folipastatin 通过抑制磷脂酶 A2 酶发挥作用。该酶参与磷脂的水解,导致花生四烯酸的释放,花生四烯酸是促炎介质的前体。 通过抑制磷脂酶 A2,this compound 减少了这些介质的产生,从而发挥抗炎作用 .

类似化合物:

Nidulin: 另一种具有类似磷脂酶 A2 抑制作用地衣素化合物。

Aspergillomarasmine: 由 Aspergillus 物种产生的具有类似生物活性的化合物。

This compound 的独特性: this compound 由于其独特的结构和对磷脂酶 A2 的强效抑制而独一无二。 它由 Aspergillus unguis 和 Wicklowia aquatica 产生,这与其他类似化合物有所区别 .

相似化合物的比较

Nidulin: Another depsidone compound with similar inhibitory effects on phospholipase A2.

Aspergillomarasmine: A compound produced by Aspergillus species with similar biological activities.

Uniqueness of Folipastatin: this compound is unique due to its specific structure and potent inhibition of phospholipase A2. Its production by Aspergillus unguis and Wicklowia aquatica also distinguishes it from other similar compounds .

生物活性

Folipastatin is a depsidone compound derived from the marine fungus Aspergillus unguis. Its biological activity has been the subject of various studies, particularly focusing on its effects on sterol O-acyltransferase (SOAT) isozymes, cytotoxicity against cancer cell lines, anti-inflammatory properties, and potential applications in drug development. This article summarizes key findings from recent research, including data tables and case studies that illustrate the compound's biological significance.

Structure and Isolation

This compound was isolated from the culture broth of Aspergillus unguis using solvent extraction and high-performance liquid chromatography (HPLC). Its structure was characterized through various spectroscopic techniques, including NMR and mass spectrometry. The compound is part of a larger family of secondary metabolites produced by this fungus, which also includes other depsidones like unguinol and nornidulin .

1. Inhibition of Sterol O-Acyltransferase (SOAT)

This compound exhibits significant inhibitory activity against SOAT1 and SOAT2 isozymes. The IC50 values for this compound have been reported in various assays:

| Isozyme | IC50 (μM) | Selectivity Index |

|---|---|---|

| SOAT1 | 2.0 - 16 | -0.15 to 0.88 |

| SOAT2 | 2.0 - 16 | -0.15 to 0.88 |

These values indicate a dual-type inhibition pattern, suggesting that this compound could be a potential candidate for developing anti-atherosclerotic agents due to its role in cholesterol regulation .

2. Cytotoxicity Against Cancer Cell Lines

This compound has demonstrated cytotoxic effects against various cancer cell lines. In one study, it was evaluated alongside several known compounds for its ability to inhibit cell growth:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 6.2 |

| KB | 4.5 |

These values indicate that this compound exhibits potent cytotoxicity comparable to standard chemotherapeutic agents like adriamycin .

3. Anti-Inflammatory Activity

Research has shown that this compound possesses anti-inflammatory properties. It inhibits the production of inflammatory mediators such as IL-6 and iNOS in LPS-induced macrophages, suggesting its potential use in treating inflammatory diseases .

Case Study: Drug Development

NashBio has conducted various case studies utilizing compounds like this compound to explore their therapeutic potential in drug discovery:

- Objective : Identify novel drug targets using metabolic profiling.

- Methodology : Leveraged extensive datasets to analyze the effects of this compound on disease models.

- Outcome : Insights gained from these studies have guided further research into the development of new therapeutics targeting SOAT isozymes.

This case study exemplifies how compounds like this compound can be integrated into broader drug discovery frameworks, enhancing understanding of their mechanisms and potential applications .

属性

IUPAC Name |

1,7-bis[(Z)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7-,12-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMKBGPTPXPMBH-OXAWKVHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)C(=CC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)/C(=C\C)/C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139959-71-0 | |

| Record name | Folipastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139959710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOLIPASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E323392EAO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Folipastatin and where is it found?

A1: this compound is a natural compound with a depsidone carbon skeleton []. It was originally isolated from the fermentation broth of the fungus Aspergillus unguis []. More recently, it was also discovered in a newly described freshwater fungus called Wicklowia aquatica [].

Q2: What is the known biological activity of this compound?

A2: this compound has been identified as an inhibitor of phospholipase A2 [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。